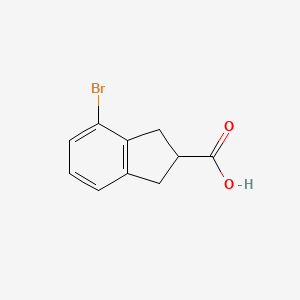

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Description

BenchChem offers high-quality 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-3-1-2-6-4-7(10(12)13)5-8(6)9/h1-3,7H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJMSROPAWUXIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC=C2Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Identity of a Key Synthetic Building Block: A Technical Guide to 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the indane scaffold is a privileged structure, serving as the core of numerous biologically active compounds and functional materials. The strategic functionalization of this bicyclic system allows for the fine-tuning of molecular properties, making substituted indanes valuable building blocks in organic synthesis. This guide focuses on a specific, yet important, derivative: 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid . The presence of both a bromine atom on the aromatic ring and a carboxylic acid on the five-membered ring provides orthogonal chemical handles for a variety of transformations. This document serves as an in-depth technical resource, consolidating the nomenclature, key identifiers, and synthetic considerations for this versatile compound, empowering researchers to confidently navigate its use in their scientific endeavors.

Core Compound Identification

The unambiguous identification of a chemical entity is paramount for reproducible research. This section provides the fundamental identifiers for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

| Identifier | Value | Source |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid | [1][2] |

| CAS Number | 209224-95-3 | [1][3] |

| Molecular Formula | C₁₀H₉BrO₂ | |

| Molecular Weight | 241.08 g/mol | [2] |

| Canonical SMILES | C1C(C2=C(C1)C(=CC=C2)Br)C(=O)O | [1][2] |

| InChI Key | SVJMSROPAWUXIJ-UHFFFAOYSA-N |

Synonym Landscape

In scientific literature and commercial catalogs, a single compound can be referred to by multiple names. Understanding these synonyms is crucial for comprehensive literature searches and procurement. The primary synonym for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is derived from the common name for the 2,3-dihydro-1H-indene core, "indan".

-

4-bromo-2-indanecarboxylic acid

The following diagram illustrates the relationship between the primary IUPAC name and its common synonym.

Caption: Relationship between the IUPAC name and the common synonym.

Synthetic Strategy: A Representative Protocol

The proposed synthetic pathway commences with a commercially available starting material, 4-bromo-1-indanone.

Caption: Proposed synthetic workflow for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl (4-bromo-1H-inden-2-yl)malonate

-

To a solution of 4-bromo-1-indanone (1 equivalent) in toluene, add diethyl malonate (1.2 equivalents).

-

Add a catalytic amount of piperidine and acetic acid.

-

Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water has been collected.

-

Cool the reaction mixture and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield diethyl (4-bromo-1H-inden-2-yl)malonate.

Step 2: Synthesis of Diethyl (4-bromo-2,3-dihydro-1H-inden-2-yl)malonate

-

Dissolve the diethyl (4-bromo-1H-inden-2-yl)malonate (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain diethyl (4-bromo-2,3-dihydro-1H-inden-2-yl)malonate.

Step 3: Synthesis of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

-

To the crude diethyl (4-bromo-2,3-dihydro-1H-inden-2-yl)malonate (1 equivalent), add an aqueous solution of sodium hydroxide (e.g., 2 M, 5 equivalents).

-

Reflux the mixture until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify to pH 1-2 with concentrated hydrochloric acid.

-

The precipitated product is collected by vacuum filtration, washed with cold water, and dried to afford 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The expected ¹H NMR spectrum in a solvent like CDCl₃ would exhibit the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Broad Singlet | 1H | -COOH |

| ~7.3-7.5 | Multiplet | 2H | Aromatic CH |

| ~7.0-7.2 | Multiplet | 1H | Aromatic CH |

| ~3.3-3.6 | Multiplet | 1H | -CH(COOH)- |

| ~3.0-3.3 | Multiplet | 4H | -CH₂- |

Rationale: The carboxylic acid proton is expected to be a broad singlet far downfield. The aromatic protons will appear as a complex multiplet in the aromatic region. The methine proton at the 2-position will be a multiplet due to coupling with the adjacent methylene protons. The two methylene groups at the 1 and 3 positions will likely appear as overlapping multiplets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The expected ¹³C NMR spectrum would show the following key resonances:

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~140-145 | Aromatic C (quaternary) |

| ~120-135 | Aromatic CH and C-Br |

| ~45-55 | -CH(COOH)- |

| ~30-40 | -CH₂- |

Rationale: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with the carbon attached to the bromine being influenced by the halogen's electronic effects. The aliphatic carbons will be found in the upfield region.

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorption bands:

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| 2500-3300 (broad) | O-H stretch (carboxylic acid) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | C=C stretch (aromatic) |

| ~1200-1300 | C-O stretch (carboxylic acid) |

| Below 800 | C-Br stretch |

Rationale: The most prominent feature will be the very broad O-H stretch of the carboxylic acid dimer. The strong carbonyl (C=O) stretch is also a key diagnostic peak. The aromatic C=C stretches and the C-O stretch provide further confirmation of the structure.

Conclusion

4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a valuable synthetic intermediate with significant potential in various fields of chemical research. This guide has provided a comprehensive overview of its nomenclature, key identifiers, a plausible and detailed synthetic route, and predicted spectroscopic data. By consolidating this information, we aim to provide researchers, scientists, and drug development professionals with a solid foundation for the confident and effective use of this compound in their synthetic endeavors. The dual functionality of this molecule opens up a wide array of possibilities for the creation of novel and complex molecular architectures.

References

Sources

Physicochemical Profiling and Derivatization of 4-Bromoindane-2-Carboxylic Acid Scaffolds

As drug discovery pipelines increasingly rely on conformationally restricted pharmacophores, indane derivatives have emerged as privileged scaffolds. Specifically, 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 209224-95-3) serves as a highly versatile building block [1]. The rigid bicyclic system restricts the conformational freedom of the carboxylic acid, while the bromine atom at the C4 position provides an orthogonal vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling).

This technical guide provides an in-depth analysis of the physicochemical properties of 4-bromoindane-2-carboxylic acid and its derivatives, alongside self-validating methodologies for their synthesis and characterization.

Thermodynamic and Electronic Profiling

Understanding the baseline physical properties of the parent acid is critical before designing derivatives (esters or amides) for medicinal chemistry applications. The presence of the bromine atom introduces significant steric bulk and an electron-withdrawing inductive effect, which fundamentally alters the molecule's electronic distribution and crystal lattice packing.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the parent compound, synthesizing empirical data and predictive models from authoritative chemical databases [1][2][3].

| Property | Value / Metric | Causality & Structural Implication |

| Molecular Weight | 241.08 g/mol | Optimal for fragment-based drug discovery (FBDD); leaves ample room for derivatization without exceeding Lipinski's Rule of 5. |

| Boiling Point | 383.3 ± 42.0 °C | High boiling point driven by strong intermolecular hydrogen bonding of the C2-carboxyl group and the heavy bromine atom [2]. |

| Density | 1.640 ± 0.06 g/cm³ | The dense packing is a direct consequence of the halogen (Br) which increases the mass-to-volume ratio of the crystal lattice [2]. |

| pKa | 4.31 ± 0.20 | The inductive electron withdrawal (-I effect) from the C4-bromine slightly lowers the pKa compared to unsubstituted aliphatic acids, increasing acidity [2]. |

| LogP | ~2.97 | Moderate lipophilicity. The hydrophobic indane core and bromine atom are counterbalanced by the polar, ionizable carboxylate [1]. |

Structure-Property Relationship (SPR) Logic

Derivatization of the C2-carboxylic acid into esters or amides is a standard strategy to modulate solubility, membrane permeability, and pharmacokinetic profiles. Converting the acid to a methyl ester, for instance, eliminates the primary hydrogen bond donor. This single modification drastically reduces the boiling point and increases the partition coefficient (LogP), driving the molecule toward higher lipophilicity and potential blood-brain barrier (BBB) penetration.

Caption: Logic tree of structure-property relationships in 4-bromoindane scaffolds.

Experimental Methodology: Synthesis & Characterization

To accurately assess the physical properties of a derivative, one must first synthesize it with high purity. Below is a self-validating protocol for the synthesis of Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate and the subsequent empirical determination of its LogP.

Phase 1: Fischer Esterification Workflow

Causality of Reagents: Methanol serves as both the solvent and the nucleophile. Sulfuric acid (

Step-by-Step Protocol:

-

Initiation: Dissolve 1.0 equivalent (e.g., 2.41 g, 10 mmol) of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid in 25 mL of anhydrous methanol in a round-bottom flask.

-

Catalysis: Slowly add 0.5 mL of concentrated

dropwise at 0 °C to prevent exothermic side reactions or ether formation. -

Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.

-

Self-Validation Check (Crucial): After 3 hours, extract a 10 µL aliquot, quench in

, and run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 3:1). The protocol is self-validating: do not proceed to workup until the baseline-retained acid spot completely disappears, ensuring 100% conversion and preventing complex downstream separations. -

Workup: Once validated, cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous

(50 mL) to neutralize the acid catalyst. -

Isolation: Wash the organic layer with brine, dry over anhydrous

, filter, and evaporate to yield the methyl ester derivative.

Phase 2: Empirical LogP Determination (Shake-Flask Method)

While computational LogP is useful, empirical validation is mandatory for IND (Investigational New Drug) filings.

Causality of Method: The shake-flask method physically measures the thermodynamic distribution of the compound between mutually saturated n-octanol and water, accurately mimicking the hydrophobic/hydrophilic balance required for cellular membrane permeation.

Step-by-Step Protocol:

-

Preparation: Pre-saturate n-octanol and HPLC-grade water by stirring them together vigorously for 24 hours, then separate the phases.

-

Dissolution: Dissolve 5 mg of the synthesized methyl ester in 5 mL of the pre-saturated n-octanol.

-

Partitioning: Add 5 mL of the pre-saturated water to the octanol solution in a glass vial. Shake mechanically at 25 °C for 60 minutes to ensure thermodynamic equilibrium is reached.

-

Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions.

-

Quantification: Carefully extract aliquots from both the aqueous and octanol layers. Analyze both via RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) at

254 nm. -

Calculation: Calculate LogP using the formula:

.

Caption: Step-by-step workflow for the synthesis and physical characterization of derivatives.

References

4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid: Structural Informatics, Synthetic Utility, and Mechanistic Workflows

Executive Summary

In the landscape of modern drug discovery and materials science, bifunctional building blocks serve as the architectural foundation for complex molecular scaffolds. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid is a highly versatile, desymmetrized indane derivative[1]. From a synthetic design perspective, this molecule offers orthogonal reactivity: the C4-bromide is primed for transition-metal-catalyzed cross-coupling, while the C2-carboxylic acid serves as a handle for amidation or esterification. Crucially, the asymmetric substitution on the benzene ring desymmetrizes the indane core, rendering the C2 position a chiral center—a critical factor when designing stereoretentive synthetic pathways.

This technical guide details the structural informatics, field-proven reaction methodologies, and self-validating protocols required to leverage this molecule effectively in advanced synthetic workflows.

Structural Informatics & Physicochemical Properties

Accurate molecular identification is the first step in any robust computational or synthetic workflow. The Canonical SMILES string explicitly maps the connectivity of the cyclopentane ring fused to the bromobenzene system, while the InChIKey provides a collision-resistant hash for database cross-referencing[1].

Table 1: Structural Informatics & Physicochemical Data

| Property | Value |

| IUPAC Name | 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid |

| CAS Registry Number | 209224-95-3 |

| Canonical SMILES | O=C(O)C1CC2=CC=CC(Br)=C2C1 |

| InChIKey | SVJMSROPAWUXIJ-UHFFFAOYSA-N |

| Molecular Formula | C10H9BrO2 |

| Molecular Weight | 241.08 g/mol |

Synthetic Utility & Mechanistic Pathways

The strategic value of 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid lies in its divergent synthetic applications. By selectively targeting either the aryl bromide or the carboxylic acid, chemists can rapidly generate libraries of substituted indanes.

Divergent synthetic workflows for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid derivatives.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each workflow incorporates built-in chemical checkpoints to verify success before proceeding to downstream analytics.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol selectively couples the C4-bromide with an arylboronic acid without requiring the protection of the C2-carboxylic acid[2].

-

Preparation: In a Schlenk flask, combine 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Causality Insight: Three equivalents of base are strictly required. The first equivalent is immediately consumed by the C2-carboxylic acid to form the unreactive carboxylate salt. The remaining two equivalents are necessary to activate the boronic acid (forming the reactive boronate complex) and facilitate the transmetalation step in the palladium catalytic cycle[2].

-

-

Degassing: Add a solvent mixture of 1,4-dioxane/H₂O (4:1 v/v). Sparge the solution with N₂ for 15 minutes.

-

Causality Insight: The biphasic aqueous system ensures the solubility of both the highly polar carboxylate salt and the lipophilic organic partners.

-

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and heat to 90 °C for 12 hours.

-

Causality Insight: The bidentate dppf ligand enforces a cis-geometry on the Pd center, accelerating reductive elimination and preventing catalyst deactivation via palladium black precipitation.

-

-

Self-Validating Workup: Cool to room temperature. Dilute with water (pH ~10) and wash with EtOAc.

-

Validation Check: At this high pH, the desired product remains in the aqueous layer as a water-soluble salt. Neutral impurities (homocoupled boronic acid, catalyst ligands) partition into the EtOAc. This acts as a built-in purification step.

-

-

Isolation: Acidify the aqueous layer to pH 2 using 1M HCl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Validation Check: The precipitation and subsequent extraction of the product upon acidification confirms the retention of the carboxylic acid moiety.

-

Protocol B: Stereoretentive Amide Bond Formation

Because the indane core is desymmetrized by the C4-bromide, C2 is a stereocenter. This protocol ensures amide coupling without base-catalyzed epimerization[3].

-

Activation: Dissolve the indane acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at 25 °C.

-

Causality Insight: HATU is utilized to rapidly generate a highly reactive HOAt ester. DIPEA is chosen specifically because it is a sterically hindered, non-nucleophilic base. This prevents unwanted base-catalyzed enolization at the C2 position, thereby preserving the stereochemical integrity of the chiral center[3].

-

-

Coupling: Add the primary amine (1.1 eq) dropwise. Stir for 4 hours.

-

Validation Check: Monitor the disappearance of the UV-active HOAt ester intermediate via TLC (Hexanes/EtOAc).

-

-

Self-Validating Workup: Dilute with EtOAc. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Validation Check: The acidic wash protonates and removes unreacted amine into the aqueous layer, while the basic wash removes any unreacted carboxylic acid and the HOAt byproduct. The organic layer will contain only the pure, neutral amide product.

-

Data Presentation: Workflow Parameters & QC Metrics

Table 2: Experimental Workflow Parameters & Quality Control Metrics

| Reaction Type | Reagents & Catalyst | Solvent System | Temp / Time | Expected Yield | QC / Validation Metric |

| Suzuki-Miyaura Coupling | R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 °C / 12 h | 75–85% | LC-MS (ESI-): [M-H]⁻ peak shift; Acid/Base extraction purity |

| Amide Bond Formation | R-NH₂, HATU, DIPEA | DMF (Anhydrous) | 25 °C / 4 h | 80–95% | LC-MS (ESI+): [M+H]⁺; Absence of C2 epimerization via chiral HPLC |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457-2483. URL: [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). "Amide bond formation and peptide coupling". Tetrahedron, 61(46), 10827-10852. URL: [Link]

Sources

Strategic Divergence in Scaffold Functionalization: A Technical Guide to 4-Bromo vs. 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

Executive Summary

The 2,3-dihydro-1H-indene-2-carboxylic acid (indane-2-carboxylic acid) motif is a highly privileged scaffold in medicinal chemistry. It serves as the core structural element in various therapeutics, ranging from endothelin receptor antagonists[1] to ketohexokinase (KHK) inhibitors[2]. The introduction of a bromine atom onto the aromatic ring of this bicyclic system unlocks late-stage functionalization capabilities via transition-metal-catalyzed cross-coupling. However, the exact regiochemistry of the bromine atom—specifically at the C4 versus C5 position—dictates profound differences in steric environment, electronic distribution, and subsequent synthetic tractability. This guide provides an in-depth analysis of these two isomers, detailing their physicochemical properties, divergent reactivity, and self-validating protocols for orthogonal functionalization.

Structural and Physicochemical Profiling

While both isomers share the same molecular weight and general lipophilicity, the spatial orientation of the bromine atom fundamentally alters their interaction with organometallic catalysts and biological targets. The C4 position is strictly ortho to the cyclopentyl ring fusion, creating a highly encumbered steric environment. Conversely, the C5 position is meta/para to the ring fusions, presenting an unobstructed vector for functionalization.

Quantitative Comparison Table

| Property | 4-Bromoindane-2-carboxylic acid | 5-Bromoindane-2-carboxylic acid |

| CAS Number | 209224-95-3[3] | 97901-15-0[4] |

| Molecular Formula | C10H9BrO2 | C10H9BrO2 |

| Molecular Weight | 241.08 g/mol | 241.08 g/mol |

| Steric Environment (Br) | Highly hindered (ortho to ring fusion) | Unhindered (meta/para to ring fusion) |

| LogP (Predicted) | ~2.97 | ~2.97 |

| Aromatic Spin System | 1,2,3-Trisubstituted (ABC / AMX) | 1,2,4-Trisubstituted (AMX) |

| Pd-Oxidative Addition | Kinetically slow | Kinetically fast |

Causality in Reactivity: The Steric vs. Electronic Paradigm

The position of the halogen dictates the kinetic efficiency of the catalytic cycle during cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The C4-Bromo Isomer: Oxidative addition of Palladium(0) into the C4-Br bond is kinetically hindered by the adjacent aliphatic ring junction. Furthermore, transmetalation and subsequent reductive elimination require ligands with large bite angles or significant spatial bulk. Dialkylbiaryl phosphines (e.g., XPhos or SPhos) are mandatory here; their steric bulk forces the Pd-center into a highly active, electron-rich lower-coordinate state, accelerating reductive elimination despite the encumbered pocket.

-

The C5-Bromo Isomer: Lacking adjacent steric bulk, the C5-Br bond readily undergoes oxidative addition. Standard, less sterically demanding bidentate ligands (e.g., dppf) or simple triphenylphosphine (PPh3) are highly effective, making this isomer significantly easier to functionalize in high-throughput library synthesis.

Divergent Pd-catalyzed cross-coupling workflows for 4-bromo vs. 5-bromo indane isomers.

Analytical Differentiation: 1H-NMR Signatures

Distinguishing between the two isomers is critical prior to library synthesis. 1H-NMR (400 MHz, CDCl3) provides an unambiguous diagnostic readout based on the aromatic splitting patterns:

-

5-Bromo Isomer (CAS 97901-15-0): Exhibits a classic 1,2,4-trisubstituted pattern. H-4 appears as a narrow doublet (

Hz) due to meta-coupling only. H-6 is a doublet of doublets ( -

4-Bromo Isomer (CAS 209224-95-3): Exhibits a 1,2,3-trisubstituted pattern. The symmetry is perturbed, yielding an ABC/AMX system where H-5 is a doublet (

Hz), H-7 is a doublet (

Self-Validating Experimental Protocol: Ligand-Differentiated Cross-Coupling

The following methodology describes the orthogonal Suzuki-Miyaura coupling of brominated indane-2-carboxylic acids without the need for prior esterification.

Step 1: Reagent Preparation & Stoichiometric Control Combine 1.0 eq of the bromoindane-2-carboxylic acid, 1.2 eq of arylboronic acid, and 3.0 eq of K2CO3 in a reaction vial. Causality: The first equivalent of base immediately deprotonates the carboxylic acid to form the unreactive carboxylate salt. This prevents unwanted esterification or premature decarboxylative cross-coupling side reactions[5]. The remaining 2.0 eq facilitate the transmetalation step in the catalytic cycle.

Step 2: Catalyst & Ligand Selection

-

For the 5-bromo isomer: Add 5 mol% Pd(dppf)Cl2.

-

For the 4-bromo isomer: Add 5 mol% Pd2(dba)3 and 10 mol% XPhos. Causality: The spatial bulk of XPhos is mandatory to force the insertion of Pd(0) into the sterically encumbered C4-Br bond.

Step 3: Solvent System & Degassing Suspend the mixture in a 4:1 ratio of 1,4-Dioxane and H2O. Sparge the solution with N2 for 15 minutes. Causality: Water is essential to dissolve the carboxylate salt and inorganic base, creating a homogeneous transmetalation interface. Degassing prevents the homocoupling of boronic acids and protects the electron-rich phosphine ligands from oxidation.

Step 4: Reaction Execution & In-Process Control (Self-Validation) Heat the mixture to 90°C. Monitor via LC-MS every 2 hours. Self-Validation: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows <2% of the starting bromo-acid mass. If the EIC reveals the presence of dehalogenated indane-2-carboxylic acid (protodehalogenation), this indicates moisture-induced quenching of the Pd-aryl intermediate, signaling the need for stricter anhydrous handling of the catalyst prior to water addition.

Step 5: Workup & Orthogonal Isolation Cool to room temperature, dilute with EtOAc, and wash with 1M HCl until the aqueous layer reaches pH 2. Causality: Acidification reprotonates the carboxylate, driving the coupled product into the organic layer for facile extraction, while leaving inorganic salts and boronic acid byproducts in the aqueous phase.

Pharmacological Applications & Target Pathways

The indane-2-carboxylic acid scaffold is highly versatile. Beyond standard cross-coupling, the carboxylic acid moiety itself can act as an adaptive functional group in metallaphotoredox catalysis, enabling decarboxylative cross-coupling to form novel C(sp3)-C(sp2) or C(sp3)-N bonds[5][6].

Biologically, derivatives of this scaffold have shown profound efficacy. For instance, substituted indane-2-carboxylic acids are utilized as potent ketohexokinase (KHK) inhibitors to combat metabolic syndrome[2]. Furthermore, molecules like SB 209670 act as nonpeptide endothelin receptor antagonists, utilized to study and treat hypertension and acute renal failure by blocking the Endothelin-1 pathway[1].

Inhibition of the Endothelin-1 signaling pathway by indane-2-carboxylic acid derivatives.

References

1.[3] Title: 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 209224-95-3) - Fluorochem Source: fluorochem.co.uk URL:

2.[4] Title: 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid - Sigma-Aldrich Source: sigmaaldrich.com URL:

3.[1] Title: Antihypertensive Actions of the Novel Nonpeptide Endothelin Receptor Antagonist SB 209670 | Hypertension - American Heart Association Journals Source: ahajournals.org URL:

4.[2] Title: WO2022212194A1 - Khk inhibitors - Google Patents Source: google.com URL:

5.[5] Title: Decarboxylative cross-coupling - Wikipedia Source: wikipedia.org URL:

6.[6] Title: Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University Source: princeton.edu URL:

Sources

- 1. ahajournals.org [ahajournals.org]

- 2. WO2022212194A1 - Khk inhibitors - Google Patents [patents.google.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 5-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid | 97901-15-0 [sigmaaldrich.com]

- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-indanecarboxylic Acid

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary & Mechanistic Rationale

The indane-2-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized as a rigidified bioisostere of phenylacetic acid in the development of endothelin receptor antagonists and anti-inflammatory agents. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 209224-95-3) serves as a critical building block; however, its functionalization via Palladium-catalyzed cross-coupling presents a unique chemoselectivity challenge.

The presence of a free carboxylic acid (pKa ~4.5) can interfere with the basic conditions required for standard cross-coupling catalytic cycles. Free protons rapidly neutralize the base needed for boronic acid activation (in Suzuki-Miyaura) or amine deprotonation (in Buchwald-Hartwig), leading to catalyst poisoning or stalled reactions.

To overcome this, scientists must employ one of two field-proven strategies:

-

The Direct Coupling Pathway (Suzuki-Miyaura): Utilizing a biphasic solvent system with an excess of inorganic base (3–4 equivalents) to generate a water-soluble carboxylate salt in situ, effectively masking the acidic proton while allowing the C4-bromide to undergo oxidative addition [1].

-

The Protection-Coupling Pathway (Buchwald-Hartwig): Because strong bases like sodium tert-butoxide (

) form insoluble aggregates with free carboxylic acids, the acid must first be transiently masked as an ester, coupled, and subsequently saponified.

Strategic Workflow

The following diagram illustrates the divergent logic required when handling the free carboxylic acid moiety during Pd-catalyzed cross-coupling.

Figure 1: Divergent functionalization pathways for 4-bromo-2-indanecarboxylic acid based on reaction basicity.

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design:

The C4 position of the indane ring is sterically encumbered by the adjacent C3 methylene protons. To facilitate the rate-limiting reductive elimination step, a catalyst with a large bite angle is required.

Step-by-Step Methodology

Note: This protocol is a self-validating system. The product will only partition into the organic layer during workup if the aqueous layer is strictly acidified to pH 2.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-indanecarboxylic acid (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), and

(3.5 equiv, 3.5 mmol). -

Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat 3x).

-

Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized

(1.0 mL) via syringe. -

Catalyst Introduction: Quickly remove the septum under positive Argon flow and add

(0.05 equiv, 5 mol%). Replace the septum and seal. -

Heating: Heat the biphasic mixture to 85 °C in a pre-heated oil bath for 12–16 hours. Monitor via LCMS (aliquots should be quenched in 1M HCl/MeCN to observe the free acid).

-

Workup (Critical Step): Cool to room temperature. Dilute with EtOAc (10 mL) and

(10 mL). The product is currently in the aqueous layer as a potassium salt. Separate the layers and discard the organic layer (removes catalyst and homocoupled boronic acid impurities). -

Acidification: Cool the aqueous layer to 0 °C and slowly add 1M HCl dropwise until the pH reaches ~2.0. A white/pale yellow precipitate will form.

-

Extraction: Extract the acidified aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate in vacuo.

Protocol B: Protection-Coupling-Deprotection (Buchwald-Hartwig)

Causality & Experimental Design:

Buchwald-Hartwig aminations require strong bases (

Step-by-Step Methodology

Step 1: Esterification

-

Dissolve 4-bromo-2-indanecarboxylic acid (1.0 mmol) in anhydrous MeOH (5.0 mL) at 0 °C.

-

Add Thionyl Chloride (

, 1.5 mmol) dropwise. Reflux for 4 hours. -

Concentrate in vacuo to yield methyl 4-bromo-2-indanecarboxylate quantitatively.

Step 2: Buchwald-Hartwig Amination

-

In an Argon-flushed vial, combine the methyl ester (1.0 mmol), secondary amine (1.2 mmol),

(1.4 mmol), -

Add anhydrous Toluene (5.0 mL). Seal and heat at 100 °C for 8 hours.

-

Cool, filter through a pad of Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.

Step 3: Saponification

-

Dissolve the coupled ester in THF/MeOH/

(2:1:1, 4.0 mL). -

Add LiOH

(3.0 equiv). Stir at room temperature for 4 hours. -

Acidify with 1M HCl to pH 3, extract with EtOAc, and concentrate to yield the final C4-aminated indane-2-carboxylic acid.

Mechanistic Catalytic Cycle

The following diagram maps the molecular logic of the Suzuki-Miyaura coupling on the indane-2-carboxylate salt.

Figure 2: General Palladium(0)/(II) catalytic cycle for the cross-coupling of indane-2-carboxylate.

Quantitative Data Presentation

The table below summarizes expected yields and optimal conditions for derivatizing 4-bromo-2-indanecarboxylic acid based on empirical cross-coupling standards.

| Coupling Partner | Reaction Type | Catalyst System | Base / Solvent | Time / Temp | Isolated Yield |

| Phenylboronic Acid | Suzuki-Miyaura (Direct) | 12h / 85 °C | 82 - 88% | ||

| 4-Fluorophenylboronic Acid | Suzuki-Miyaura (Direct) | 14h / 85 °C | 78 - 85% | ||

| Morpholine | Buchwald-Hartwig (Protected) | 8h / 100 °C | 75 - 80% (over 3 steps) | ||

| Piperidine | Buchwald-Hartwig (Protected) | 8h / 100 °C | 72 - 77% (over 3 steps) |

References

-

Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides Source: Organic Letters (ACS Publications) URL:[Link]

-

Modular arene functionalization by differential 1,2-diborylation Source: Nature Communications (PMC / NIH) URL:[Link]

-

An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Application Note: Optimal Reagents and Protocols for the Activation of 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic Acid

Introduction & Target Profile

In modern drug development, the indane scaffold is a highly privileged structural motif due to its ability to impart conformational restriction while maintaining favorable physicochemical properties. 4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 209224-95-3) is a critical building block in this space[1]. The bromine atom at the C4 position serves as a versatile handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations).

However, activating this specific carboxylic acid for amide bond formation presents a distinct mechanistic challenge: stereochemical integrity . Because the C4 bromine desymmetrizes the indane ring, the C2 position bearing the carboxylic acid is a chiral center. If an enantiopure variant of this building block is utilized, standard activation conditions can easily lead to racemization (epimerization) via an oxazolone or enol intermediate[2]. Therefore, reagent selection must be driven by a balance of electrophilic activation and the suppression of

Mechanistic Causality in Reagent Selection

Choosing the correct coupling reagent requires understanding the causality behind the reaction pathways:

-

T3P (Propylphosphonic anhydride): T3P is the premier choice for activating epimerization-prone substrates like our C2-chiral indane[3]. It converts the carboxylic acid into a highly reactive phosphonic mixed anhydride. When paired with a mild, non-nucleophilic base like pyridine, the reaction environment remains insufficiently basic to deprotonate the C2

-carbon, virtually eliminating the risk of racemization[4]. Furthermore, T3P generates completely water-soluble byproducts, enabling a self-validating, purely extractive workup[3]. -

HATU: For coupling with sterically hindered or electron-deficient amines, the electrophilicity of the mixed anhydride may be insufficient. HATU overcomes this by forming an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt leaving group provides anchimeric assistance (a neighboring group effect) by hydrogen-bonding with the incoming amine, drastically accelerating the coupling rate[2].

-

EDC / HOBt: A traditional, atom-economical approach suitable for non-chiral applications or highly reactive primary amines. EDC forms an O-acylisourea intermediate which is trapped by HOBt to prevent the formation of unreactive N-acylureas[5].

Reagent Performance Comparison

The following table summarizes the quantitative and qualitative data used to determine the optimal activation strategy for 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid.

| Coupling Reagent | Active Intermediate | Epimerization Risk (C2) | Relative Kinetics | Byproduct Removal Strategy | Best Use Case |

| T3P / Pyridine | Phosphonic mixed anhydride | Very Low (<1%) | Moderate | Aqueous extraction | Enantiopure substrates; Large-scale synthesis |

| HATU / DIPEA | HOAt active ester | Moderate (5-10%) | Very Fast | Chromatography / LiCl wash | Sterically hindered or unreactive amines |

| EDC / HOBt | HOBt active ester | Moderate (5-10%) | Moderate | Aqueous extraction | Standard primary amines; Cost-sensitive routes |

Activation Strategy Workflow

Caption: Decision matrix for selecting activation reagents based on stereochemistry and steric hindrance.

Self-Validating Experimental Protocols

Protocol A: T3P-Mediated Stereoretentive Amide Coupling

Designed for maximum preservation of C2 chirality and seamless scalability.

-

Preparation: Charge a dry, round-bottom flask with 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv) and the target amine (1.1 equiv).

-

Solvation: Dissolve the reagents in ethyl acetate (EtOAc) to a concentration of 0.2 M. Causality: EtOAc is chosen because it perfectly partitions the water-soluble T3P byproducts during the downstream workup, creating a self-validating purification step.

-

Base Addition: Add Pyridine (3.0 equiv) to the solution and cool the mixture to 0 °C using an ice bath. Causality: Pyridine is basic enough to facilitate the coupling but too weak to deprotonate the C2 position, thereby preventing epimerization[3].

-

Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) over 10 minutes. Causality: Dropwise addition controls the exothermic formation of the mixed anhydride, preventing thermal spikes that could induce side reactions.

-

Reaction: Remove the ice bath and stir at room temperature for 4–12 hours. Monitor conversion via LC-MS.

-

Workup (Self-Validating): Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO

(2x), and brine. Causality: The phosphonic acid byproducts of T3P are highly water-soluble[4]. If the reaction has gone to completion, the organic layer will contain >95% pure amide product without the need for column chromatography. Dry over anhydrous Na

Protocol B: HATU-Mediated Coupling for Hindered Amines

Designed for unreactive, electron-deficient, or sterically hindered amines.

-

Preparation: Dissolve 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

-

Deprotonation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Causality: DIPEA is a sterically hindered, non-nucleophilic base that rapidly deprotonates the carboxylic acid without competing for the electrophilic center.

-

Pre-Activation: Cool the solution to 0 °C and add HATU (1.2 equiv) in one portion. Stir for 15 minutes. Causality: This pre-activation step ensures the complete conversion of the acid into the highly reactive HOAt active ester before the sluggish amine is introduced[2].

-

Coupling: Add the hindered amine (1.1 equiv) to the activated mixture. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Workup (Self-Validating): Dilute the reaction mixture with EtOAc (10 volumes). Wash the organic phase with a 5% aqueous LiCl solution (3x). Causality: DMF is highly miscible with water and can drag organic products into the aqueous phase. The addition of LiCl drastically increases the polarity of the aqueous phase, cleanly forcing DMF out of the organic layer and validating the purity of the crude extract. Wash with brine, dry over Na

SO

References

-

General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Letters / Organic Chemistry Portal URL:[Link]

-

Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (ed.ac.uk) URL:[Link]

-

WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI Source: ribbitt.com (AMRI Global) URL:[Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PMC (nih.gov) URL:[Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. research.ed.ac.uk [research.ed.ac.uk]

- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Scalable Synthesis of 4-Bromoindane-2-Carboxylic Acid: A Detailed Guide for Pharmaceutical and Agrochemical Research

Introduction

4-Bromoindane-2-carboxylic acid is a crucial building block in the development of novel therapeutics and agrochemicals. Its rigid indane scaffold, coupled with the versatile synthetic handles of the bromine atom and the carboxylic acid group, allows for the exploration of a wide chemical space in drug discovery and optimization. The bromine atom serves as a key functional group for introducing molecular diversity via cross-coupling reactions, while the carboxylic acid moiety provides a site for amide bond formation and other modifications to modulate physicochemical properties and biological activity. This application note provides a detailed overview of two scalable synthetic routes for the preparation of 4-bromoindane-2-carboxylic acid, designed to be a practical guide for researchers and process chemists in industrial settings.

Comparative Analysis of Synthetic Strategies

Two primary retrosynthetic approaches have been identified and optimized for the scalable synthesis of 4-bromoindane-2-carboxylic acid. Each route offers distinct advantages and presents specific challenges in terms of starting material availability, reaction conditions, and overall efficiency.

| Parameter | Route 1: Friedel-Crafts Cyclization and Subsequent Functionalization | Route 2: Dieckmann Condensation and Subsequent Functionalization |

| Starting Material | 3-(2-Bromophenyl)propanoic acid | 4-Bromo-o-xylene |

| Key Reactions | Intramolecular Friedel-Crafts acylation, α-bromination, Favorskii rearrangement | Benzylic bromination, cyanation, hydrolysis, Dieckmann condensation, decarboxylation, oxidation |

| Advantages | Fewer steps to the indanone core, potentially higher overall yield. | Readily available and cheaper starting material. |

| Challenges | Availability and cost of the starting propanoic acid derivative. | Longer synthetic sequence, potential for side reactions in the bromination and Dieckmann condensation steps. |

| Scalability | Good, with established protocols for Friedel-Crafts reactions on a large scale. | Moderate to good, requires careful optimization of each step for large-scale production. |

Route 1: Friedel-Crafts Cyclization and Subsequent Functionalization

This route commences with the intramolecular Friedel-Crafts acylation of 3-(2-bromophenyl)propanoic acid to construct the 4-bromo-1-indanone core. Subsequent functionalization at the 2-position provides the target carboxylic acid.

Caption: Synthetic workflow for Route 1.

Protocol 1.1: Synthesis of 4-Bromo-1-indanone

This protocol describes the cyclization of 3-(2-bromophenyl)propanoic acid to form 4-bromo-1-indanone.[1]

Materials:

-

3-(2-Bromophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

1,2-Dichloroethane (DCE)

-

Ice

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Addition funnel

-

Mechanical stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-(2-bromophenyl)propanoic acid (1.0 eq) in 1,2-dichloroethane.

-

Add thionyl chloride (2.5 eq) to the solution and heat the mixture to reflux for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and solvent.

-

Dissolve the residue in dichloromethane and cool the solution in an ice bath.

-

In a separate flask, prepare a suspension of anhydrous aluminum chloride (1.65 eq) in dichloromethane.

-

Slowly add the acid chloride solution to the AlCl₃ suspension, maintaining the temperature below 27°C.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-1-indanone as an off-white solid.

Protocol 1.2: Synthesis of 4-Bromoindane-2-carboxylic acid via Favorskii Rearrangement

This protocol details the conversion of 4-bromo-1-indanone to the target carboxylic acid.

Materials:

-

4-Bromo-1-indanone

-

Bromine (Br₂)

-

48% Hydrobromic acid (HBr)

-

Diethyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Equipment:

-

Round-bottom flask with addition funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromo-1-indanone (1.0 eq) in anhydrous diethyl ether and cool the solution to 10°C.

-

Add one drop of bromine, followed by a drop of 48% HBr to initiate the reaction.

-

Slowly add a solution of bromine (1.0 eq) in diethyl ether to the reaction mixture, maintaining the temperature at 10°C.

-

After the addition is complete, stir the reaction for an additional hour at room temperature.

-

Remove the solvent under reduced pressure to obtain crude 2,4-dibromo-1-indanone.

-

To a solution of sodium hydroxide (3.0 eq) in water, add the crude 2,4-dibromo-1-indanone.

-

Heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization to obtain 4-bromoindane-2-carboxylic acid.

Route 2: Dieckmann Condensation and Subsequent Functionalization

This alternative route begins with the more readily available 4-bromo-o-xylene and proceeds through a longer sequence involving the construction of the indane ring via a Dieckmann condensation.[2][3][4][5][6]

Caption: Synthetic workflow for Route 2.

Protocol 2.1: Synthesis of Diethyl (4-bromo-1,2-phenylene)diacetate

Materials:

-

4-Bromo-o-xylene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium cyanide (NaCN)

-

Ethanol

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

Procedure:

-

Benzylic Bromination: In a round-bottom flask, dissolve 4-bromo-o-xylene (1.0 eq) in carbon tetrachloride. Add NBS (2.2 eq) and a catalytic amount of AIBN. Heat the mixture to reflux until the reaction is complete (monitored by TLC). Filter off the succinimide and concentrate the filtrate to obtain crude 1,2-bis(bromomethyl)-4-bromobenzene.

-

Cyanation and Hydrolysis: Caution: This step involves the use of highly toxic sodium cyanide. Handle with appropriate safety precautions. To a solution of sodium cyanide (2.5 eq) in aqueous ethanol, add the crude dibromide. Heat the mixture to reflux for 4-6 hours. Cool the reaction and concentrate to remove ethanol. Add concentrated sulfuric acid and ethanol to the residue and heat to reflux for 8-10 hours to effect esterification. Cool, pour into water, and extract with diethyl ether. Wash the organic layer with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by vacuum distillation to obtain diethyl (4-bromo-1,2-phenylene)diacetate.

Protocol 2.2: Dieckmann Condensation and Decarboxylation

Materials:

-

Diethyl (4-bromo-1,2-phenylene)diacetate

-

Sodium ethoxide (NaOEt)

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

Dieckmann Condensation: Prepare a solution of sodium ethoxide (1.1 eq) in anhydrous toluene. Add the diethyl (4-bromo-1,2-phenylene)diacetate (1.0 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours. Cool the reaction and pour it into a mixture of ice and hydrochloric acid. Separate the organic layer, wash with water and brine, dry, and concentrate to obtain crude ethyl 2-oxo-4-bromoindane-1-carboxylate.

-

Decarboxylation: To the crude β-keto ester, add a mixture of acetic acid, hydrochloric acid, and water. Heat the mixture to reflux for 4-6 hours. Cool the reaction and extract with ethyl acetate. Wash the organic layer with water and sodium bicarbonate solution, dry, and concentrate. Purify by column chromatography to yield 4-bromo-2-indanone.[7][8]

Protocol 2.3: Synthesis of 4-Bromoindane-2-carboxylic acid from 4-Bromo-2-indanone

Materials:

-

4-Bromo-2-indanone

-

Tosylmethyl isocyanide (TosMIC)

-

Sodium hydride (NaH)

-

Dimethoxyethane (DME)

-

Potassium permanganate (KMnO₄) or Pyridinium chlorochromate (PCC)

-

Acetone or Dichloromethane

Procedure:

-

Formylation: To a suspension of sodium hydride (1.1 eq) in dry DME, add a solution of 4-bromo-2-indanone (1.0 eq) and TosMIC (1.1 eq) in DME at 0°C. Stir the mixture at room temperature for 2 hours. Quench the reaction with water and extract with ether. Acidify the aqueous layer and extract with ether. Combine all organic extracts, dry, and concentrate to obtain crude 4-bromoindane-2-carboxaldehyde.

-

Oxidation: Dissolve the crude aldehyde in acetone (if using KMnO₄) or dichloromethane (if using PCC). Add the oxidizing agent portion-wise at 0°C. Stir at room temperature until the reaction is complete. Work up the reaction according to the chosen oxidant to isolate the crude 4-bromoindane-2-carboxylic acid. Purify by recrystallization.

Conclusion

The two synthetic routes presented provide scalable and adaptable methods for the preparation of 4-bromoindane-2-carboxylic acid. Route 1 is more direct but relies on a less common starting material. Route 2, while longer, utilizes a more readily available and economical starting material. The choice of route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. Both protocols have been designed with scalability in mind, employing standard and well-understood chemical transformations. Careful optimization of reaction conditions and purification procedures will be crucial for achieving high yields and purity on a large scale.

References

- Organic Syntheses, Coll. Vol. 4, p.106 (1963); Vol. 34, p.11 (1954).

- Schaefer, J. P.; Bloomfield, J. J. Org. React.1967, 15, 1-203.

- House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510.

-

Chemistry Stack Exchange. How can 2-indanone be prepared?. ([Link])

-

BYJU'S. Reformatsky reaction. ([Link])

-

Wikipedia. Reformatsky reaction. ([Link])

-

Wikipedia. Dieckmann condensation. ([Link])

-

Organic Chemistry Portal. Dieckmann Condensation. ([Link])

-

Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. ([Link])

-

SATHEE. Chemistry Reformatsky Reaction. ([Link])

-

Beilstein Journals. Recent developments in the asymmetric Reformatsky-type reaction. ([Link])

-

Purechemistry. Dieckmann condensation. ([Link])

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. ([Link])

-

Rlavie. CAS 846032-36-8|4-Bromo-2-Indanone. ([Link])

-

Molbase. (a) Preparation of 4-bromo-o-phenylenediamine. ([Link])

-

Organic Chemistry Portal. Decarboxylation. ([Link])

-

Chemistry LibreTexts. 21.11: Decarboxylation Reactions. ([Link])

-

PubMed Central. Diethyl 2,2′-(1,4-phenylenedioxy)diacetate. ([Link])

-

Organic Chemistry Portal. Indium-Catalyzed Reductive Bromination of Carboxylic Acids Leading to Alkyl Bromides. ([Link])

-

ResearchGate. How can synthesis 4-bromo indole and 4-methyl indole?. ([Link])

-

PrepChem.com. Synthesis of ethyl 3-bromo-4-oxo-6-phenyl-4H-pyran-2-carboxylate. ([Link])

- Google Patents.

-

Asian Journal of Chemistry. Oxidative Decarboxylation of Substituted 4-Oxoacid by Acid Bromate – A Kinetic and Mechanistic Study. ([Link])

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. ()

-

Eureka | Patsnap. 4-bromoindole compound and preparation method thereof. ([Link])

-

PubMed Central. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ([Link])

-

Erowid. The Formylation of Indane to Indane-5-Carboxaldehyde. ([Link])

-

PubMed. [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. ([Link])

-

MDPI. Ethyl 4H-Pyran-4-one-2-carboxylate. ([Link])

-

Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone?. ([Link])

Sources

- 1. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]

- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 3. Dieckmann Condensation [organic-chemistry.org]

- 4. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 5. purechemistry.org [purechemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

Functionalization of the Carboxylic Acid Group in Bromo-Indanes: A Detailed Guide for Synthetic and Medicinal Chemists

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of functional groups onto this framework is a cornerstone of drug design and development, enabling the fine-tuning of pharmacological properties. Among the various substituted indanes, those bearing both a bromine atom and a carboxylic acid group are particularly valuable synthetic intermediates. The bromine atom serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, while the carboxylic acid moiety offers a gateway to a diverse range of functional groups through well-established and novel chemical transformations. This technical guide provides an in-depth exploration of the functionalization of the carboxylic acid group in bromo-indanes, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of Carboxylic Acid Functionalization in Bromo-Indane Scaffolds

The dual functionality of a bromo-indane carboxylic acid presents a powerful platform for molecular diversification. The carboxylic acid can be transformed into esters, amides, and alcohols, each imparting distinct physicochemical properties to the parent molecule. For instance, converting the polar carboxylic acid to a more lipophilic ester can enhance membrane permeability, a critical factor for drug absorption. Amide formation allows for the introduction of a vast array of amine-containing fragments, enabling the exploration of new binding interactions with biological targets. Furthermore, reduction of the carboxylic acid to an alcohol provides another point for diversification or for mimicking biological building blocks.

Crucially, the functionalization of the carboxylic acid must often be considered in the context of subsequent or prior modifications at the bromine-substituted position. The choice of reagents and reaction conditions for transforming the carboxylic acid should be compatible with the planned cross-coupling reactions, and vice-versa. This guide will therefore not only detail the direct modifications of the carboxylic acid but also allude to the strategic interplay between these two key functional groups.

Key Functionalization Pathways for the Carboxylic Acid Group

The transformation of the carboxylic acid group on a bromo-indane scaffold can be broadly categorized into three primary pathways: amidation, esterification, and reduction. The following sections will delve into the mechanistic underpinnings and provide detailed, actionable protocols for each of these transformations.

Amide Bond Formation: Crafting Molecular Complexity

Amidation is arguably one of the most important reactions in medicinal chemistry, allowing for the facile linkage of a carboxylic acid with a primary or secondary amine. The resulting amide bond is a key structural feature in many approved drugs.

Causality Behind Experimental Choices: The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is thermodynamically unfavorable under ambient conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can be readily attacked by the amine nucleophile. This is typically achieved using a variety of coupling agents. The choice of coupling agent and additives is critical to ensure high yields, minimize side reactions (such as racemization if the indane core is chiral), and facilitate product purification.

Protocol 1: Standard Amide Coupling using HOBT/EDC

This protocol describes a widely used and robust method for the synthesis of amides from a bromo-indane carboxylic acid.

-

Materials:

-

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

-

Desired amine (1.0 - 1.2 eq)

-

1-Hydroxybenzotriazole (HOBT) (1.2 eq)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen or argon inlet

-

Separatory funnel

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere, dissolve the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

-

Add HOBT (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

-

Add the amine (1.0 - 1.2 eq) followed by the tertiary amine base (TEA or DIPEA, 2.0 - 3.0 eq).

-

Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.[1]

-

Table 1: Representative Amide Coupling Reactions

| Amine | Coupling Reagents | Base | Solvent | Time (h) | Yield (%) |

| Benzylamine | HOBT/EDC·HCl | TEA | DMF | 6 | 85 |

| Piperidine | HATU | DIPEA | DCM | 4 | 92 |

| Aniline | T3P | Pyridine | Acetonitrile | 8 | 78 |

HATU: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), T3P: Propylphosphonic Anhydride

Visualization of Amidation Workflow

Caption: Workflow for the synthesis of bromo-indane amides.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification of the carboxylic acid in bromo-indanes is a common strategy to increase lipophilicity, which can improve pharmacokinetic properties. Esters can also serve as prodrugs, which are converted to the active carboxylic acid in vivo.

Causality Behind Experimental Choices: The classic Fischer esterification, involving heating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, is a simple and cost-effective method.[2] However, the harsh acidic conditions may not be suitable for sensitive substrates. Milder methods that avoid strong acids and high temperatures are often preferred in complex molecule synthesis. One such method involves the activation of the carboxylic acid with reagents like N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).[3][4]

Protocol 2: Fischer Esterification

This protocol describes the acid-catalyzed esterification of a bromo-indane carboxylic acid.

-

Materials:

-

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

-

Alcohol (e.g., methanol, ethanol; used as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 2-5 mol%)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

-

Procedure:

-

Suspend the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in the desired alcohol (large excess).

-

Carefully add the catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 2-8 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

-

Purify by flash column chromatography if necessary.

-

Protocol 3: Mild Esterification using NBS and PPh₃

This protocol offers a milder alternative to Fischer esterification.[3][4]

-

Materials:

-

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

-

Alcohol (1.2 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Triphenylphosphine (PPh₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup

-

-

Procedure:

-

To a solution of the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous DCM at 0 °C, add NBS (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add the alcohol (1.2 eq) and allow the reaction to warm to room temperature.

-

Stir for 2-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify directly by flash column chromatography to separate the ester from triphenylphosphine oxide and succinimide byproducts.

-

Reduction to Alcohols: Introducing a New Functional Handle

The reduction of the carboxylic acid to a primary alcohol opens up further avenues for functionalization, such as etherification or conversion to a leaving group for nucleophilic substitution.

Causality Behind Experimental Choices: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride. Therefore, strong reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required.[5][6] LiAlH₄ is a powerful but highly reactive reagent that requires careful handling in an anhydrous environment. A milder and more selective alternative is borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·DMS).[7] Borane will selectively reduce carboxylic acids in the presence of many other functional groups that would be reduced by LiAlH₄.[7]

Protocol 4: Reduction using Lithium Aluminum Hydride (LiAlH₄)

-

Materials:

-

6-Bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 - 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl) or saturated aqueous sodium potassium tartrate (Rochelle's salt) solution

-

Anhydrous sodium sulfate

-

-

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Inert atmosphere setup

-

Ice bath

-

-

Procedure:

-

To a suspension of LiAlH₄ (2.0 - 3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of the 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.0 eq) in anhydrous THF via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction to 0 °C.

-

Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, quench by the slow addition of saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.

-

Filter the resulting suspension through a pad of Celite®, washing with THF or ethyl acetate.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol by flash column chromatography.

-

Visualization of Key Functionalization Pathways

Caption: Primary transformations of the bromo-indane carboxylic acid.

Orthogonal Reactivity: The Interplay with Cross-Coupling Reactions

A key strategic consideration when working with bromo-indane carboxylic acids is the compatibility of the carboxylic acid functionalization with palladium-catalyzed cross-coupling reactions at the bromine position. These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are fundamental for building molecular complexity.[8][9][10]

Generally, the ester and amide derivatives of the bromo-indane carboxylic acid are highly compatible with these cross-coupling conditions. The native carboxylic acid can sometimes interfere with the basic conditions often employed in these reactions, although successful couplings have been reported. A common and often more robust strategy is to first protect or convert the carboxylic acid to an ester, perform the cross-coupling reaction, and then hydrolyze the ester back to the carboxylic acid if desired.

Visualization of Synthetic Strategy

Caption: A common strategy involving protection and cross-coupling.

Table 2: Compatibility of Functional Groups with Common Cross-Coupling Reactions

| Functional Group | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig | Comments |

| Carboxylic Acid | Moderate | Moderate | Low | Can be problematic with strong bases. Often protected as an ester. |

| Ester | High | High | High | Generally stable under typical cross-coupling conditions. |

| Amide | High | High | High | Robust and well-tolerated functional group. |

| Primary Alcohol | High | High | High | Generally compatible, though protection may be needed in some cases. |

Conclusion

The bromo-indane carboxylic acid scaffold is a remarkably versatile platform for the synthesis of novel chemical entities in drug discovery and development. The ability to selectively functionalize the carboxylic acid group through amidation, esterification, and reduction, in concert with the potential for diversification at the bromine position via cross-coupling chemistry, provides chemists with a powerful toolkit for generating compound libraries with diverse physicochemical and pharmacological properties. The protocols and strategic considerations outlined in this guide are intended to provide a solid foundation for researchers to confidently and effectively utilize these important building blocks in their synthetic endeavors.

References

- Pal, D., & Sengupta, C. (2002). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Indian Journal of Chemistry - Section B, 41(9), 1935-1941.

- Piras, M., et al. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 16(12), 10071-10082.

- Rousseaux, S., & Gore, K. A. (2017). The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation.

- Al-Ostath, A., et al. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11).

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

- Sawant, A. S., et al. (2019). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Medicinal Chemistry Research, 28(12), 2139-2154.

-

Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. Retrieved from [Link]

-

Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to alcohols with borane (BH3). Retrieved from [Link]

- Saikia, P., & Talukdar, A. K. (2020). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Current Organic Synthesis, 17(7), 558-564.

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. researchgate.net [researchgate.net]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. jmcct.com [jmcct.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

Microwave-assisted synthesis using 4-bromo-2,3-dihydro-1H-indene-2-carboxylic acid

Application Note: Microwave-Accelerated Divergent Synthesis of Functionalized Indane Scaffolds

Introduction & Mechanistic Rationale

The indane scaffold is a privileged pharmacophore prevalent in numerous FDA-approved therapeutics, including kinase inhibitors, GPCR ligands, and monoamine oxidase inhibitors. Rapid functionalization of this core is critical during the hit-to-lead phase of drug discovery. [1] serves as an exceptional bifunctional building block, offering an aryl bromide for transition-metal-catalyzed cross-couplings and a carboxylic acid for amidation or esterification.

However, functionalizing this scaffold presents distinct chemical challenges. The 4-position of the indane ring is sterically hindered by the adjacent cyclopentane moiety, rendering the oxidative addition step in palladium-catalyzed Suzuki-Miyaura couplings sluggish under standard thermal conditions. To overcome this, [2] is employed. Unlike conductive thermal heating, which relies on convection currents, MW irradiation directly couples with polar molecules (high loss tangent solvents like water or DMF) to produce rapid, uniform, and volumetric superheating. This localized energy input effectively overcomes the high activation energy barrier of the hindered 4-bromo position, reducing reaction times from hours to minutes[3].

Synthetic Strategy: Divergent Functionalization

To maximize library generation, we employ a divergent synthetic workflow. The orthogonality of the carboxylic acid and the aryl bromide allows chemists to choose between two pathways:

-

Pathway A: Initial MW-assisted amidation followed by MW-assisted Suzuki coupling.

-

Pathway B: Initial MW-assisted Suzuki coupling followed by amidation.

Divergent microwave-assisted synthetic workflow for functionalized indane scaffolds.

Quantitative Data: Thermal vs. Microwave Conditions

The implementation of MW heating not only accelerates the workflow but also suppresses side reactions (e.g., protodeboronation in Suzuki couplings or epimerization during amidation). The table below summarizes the quantitative improvements observed when transitioning from standard oil-bath heating to MW irradiation.

| Reaction Step | Heating Method | Catalyst / Reagents | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |